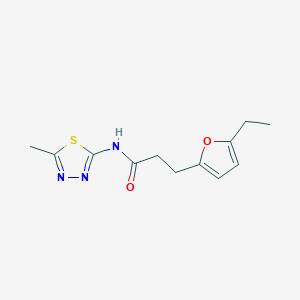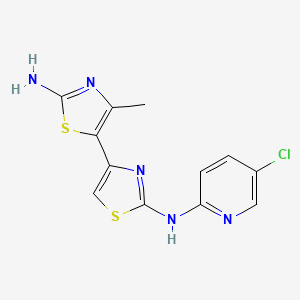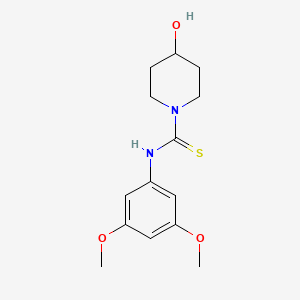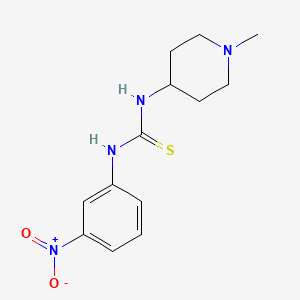![molecular formula C20H26N2O3S B5710610 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine, also known as DPS-4, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neurological disorders, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been found to have vasodilatory effects by activating potassium channels and inhibiting calcium channels.
Biochemical and Physiological Effects
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. In neurological disorders, it reduces oxidative stress and inflammation and improves cognitive function. In cardiovascular research, it has vasodilatory effects and reduces blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is its potential therapeutic applications in various fields of research. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. One limitation of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine. In cancer research, further studies are needed to determine its efficacy in clinical trials and its potential use in combination with other anticancer drugs. In neurological disorders, more research is needed to determine its mechanisms of action and potential therapeutic applications. In cardiovascular research, further studies are needed to determine its efficacy in reducing blood pressure and preventing cardiovascular diseases. Additionally, research on improving the solubility and bioavailability of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine could lead to its increased use in various experiments.
Métodos De Síntesis
The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-ethoxyaniline in the presence of piperazine. The resulting compound is then purified using column chromatography to yield 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine as a white solid.
Aplicaciones Científicas De Investigación
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, neurological disorders, and cardiovascular diseases. In cancer research, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular research, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been found to have vasodilatory effects and reduce blood pressure.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-25-19-8-6-5-7-18(19)21-11-13-22(14-12-21)26(23,24)20-10-9-16(2)15-17(20)3/h5-10,15H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICPYVVTCBOKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5710539.png)






![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)
![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone](/img/structure/B5710647.png)